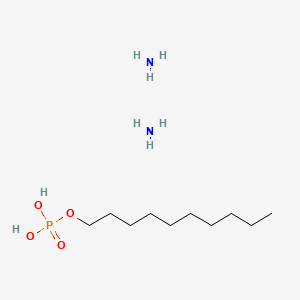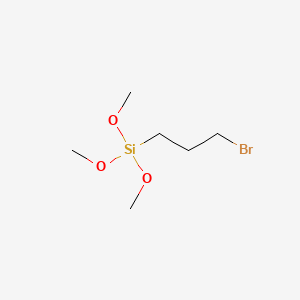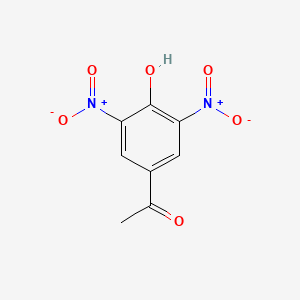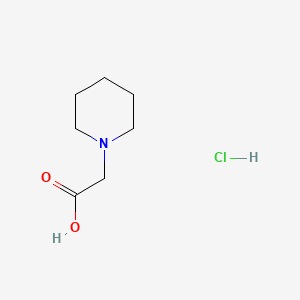
2-(Piperidin-1-yl)acetic acid hydrochloride
Übersicht
Beschreibung
The compound "2-(Piperidin-1-yl)acetic acid hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine, resembling a saturated nitrogen-containing analog of benzene. Piperidine is often used as a building block in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. The acetic acid moiety attached to the nitrogen of the piperidine ring suggests that the compound could exhibit properties typical of carboxylic acid derivatives, such as the formation of zwitterions or salts.
Synthesis Analysis
The synthesis of related piperidine-acetic acid derivatives has been explored in various studies. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . Additionally, the preparation of 2-pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride was conducted by hydrogenation of ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate, respectively, followed by acidic hydrolysis . These methods could potentially be adapted for the synthesis of "2-(Piperidin-1-yl)acetic acid hydrochloride" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine-acetic acid derivatives has been characterized using X-ray diffraction and spectroscopic methods. For example, the crystal and molecular structure of a 2:1 complex of 1-piperidineacetic acid with perchloric acid was determined, revealing the presence of zwitterions and hydrogen bonding interactions . Similarly, the structure of bis(1-piperidiniumacetate) hydrochloride was solved, showing two symmetrically independent hydrogen-bonded complexes within the crystal . These studies provide insights into the potential molecular structure of "2-(Piperidin-1-yl)acetic acid hydrochloride," which may also form hydrogen-bonded complexes and exhibit zwitterionic behavior.
Chemical Reactions Analysis
Piperidine-acetic acid derivatives can participate in various chemical reactions due to the presence of both amine and carboxylic acid functional groups. For instance, the compound could be involved in the formation of hydrogen-bonded complexes, as observed in the crystal structures of related compounds . Additionally, the presence of the carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification or amidation. The piperidine moiety could also undergo reactions such as N-alkylation or ring expansion, as demonstrated in the synthesis of cis-2-cyanomethyl-4-phenylpiperidines from aziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(Piperidin-1-yl)acetic acid hydrochloride" can be inferred from related compounds. The solubility of the compound in water and organic solvents would be influenced by its ionic nature and the presence of hydrogen bonding. The melting point and boiling point would depend on the strength of intermolecular interactions within the crystal lattice or in the liquid state. The compound's spectroscopic properties, such as IR and NMR spectra, would reflect the presence of specific functional groups and the overall molecular conformation .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities:
- (Ovonramwen et al., 2019) studied a derivative of 2-(Piperidin-1-yl)acetic acid hydrochloride, synthesizing a compound with moderate antimicrobial activities against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans.
Radiolabeling for PET Studies:
- An improved synthesis of the precursor acetic acid-piperidine-4-yl ester for PET studies of acetylcholine neurotransmission system was developed by (Carpinelli et al., 2006).
Synthesis of Piperidine-Alkanoic Acid Hydrochlorides:
- Research by (Tsui & Wood, 1979) focuses on the synthesis of 1-methylnipecotic acid, 1-methylisonipecotic acid, 2- and 3-piperidine-acetic acid, and 3-piperidine-propionic acid hydrochlorides.
Catalysis in Synthesis of Organic Compounds:
- (Mokhtary & Torabi, 2017) explored the use of piperidine in the synthesis of certain naphthalene derivatives, highlighting its role in catalyzing organic reactions.
Antibacterial Activity of Piperidine-Containing Compounds:
- (Merugu et al., 2010) developed piperidine containing compounds with notable antibacterial activities.
Synthesis of Piperidine Derivatives:
- (Chirita et al., 2013) focused on synthesizing a piperidine derivative, showing its potential for developing novel chemical entities.
Synthesis of Piperidine-Based Alkaloids:
- (Kubizna et al., 2010) successfully synthesized optically pure piperidine alkaloids, indicating the versatility of piperidine derivatives in chemical synthesis.
Corrosion Inhibition Studies:
- (Belghiti et al., 2018) explored piperidine derivatives for their potential as corrosion inhibitors, demonstrating its utility in materials science.
Method Development for Pharmaceutical Analysis:
- (Varynskyi et al., 2017) developed a method for determining piperidinium compounds in pharmaceutical solutions, showing its importance in drug analysis.
Radioactive Labeling for Neuroscience Research:
- (Matarrese et al., 2000) focused on labeling a piperidine-based compound for studying dopamine receptors, indicating its application in neuroscience.
Safety And Hazards
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJGLBBPPFCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186071 | |
| Record name | 1-Piperidineacetic acid, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Piperidin-1-yl)acetic acid hydrochloride | |
CAS RN |
3235-68-5 | |
| Record name | 1-Piperidineacetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineacetic acid, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


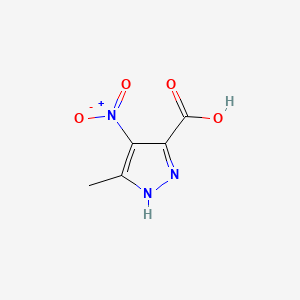





![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)


![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)
